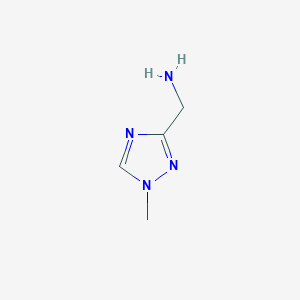

(1-methyl-1H-1,2,4-triazol-3-yl)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(1-methyl-1H-1,2,4-triazol-3-yl)methanamine” is a chemical compound that has been mentioned in the context of pharmaceutical chemistry and synthesis . It is an intermediate for the synthesis of ensitrelvir, a novel oral drug for the treatment of coronavirus disease 2019 (COVID-19) .

Synthesis Analysis

The synthesis of “(1-methyl-1H-1,2,4-triazol-3-yl)methanamine” involves complex chemical reactions. For instance, one method involves the use of 6-(ethyl-thio)-3-((1-methyl-1H-1,2,4-triazol-3-yl)methyl)-1-(2,4,5-trifluorobenzyl)-1,3,5-triazine-2,4(1H,3H)-dione in dichloromethane, followed by the addition of 3-chloroperoxybenzoic acid .

Molecular Structure Analysis

The molecular structure of “(1-methyl-1H-1,2,4-triazol-3-yl)methanamine” has been studied using crystallography . The compound forms an orthorhombic crystal structure with a = 8.08620 (10) Å, b = 15.4730 (2) Å, c = 23.5892 (2) Å, and V = 2951.43 (6) Å^3 .

Chemical Reactions Analysis

“(1-methyl-1H-1,2,4-triazol-3-yl)methanamine” can undergo various chemical reactions. For example, it can form a hydrochloride salt . More research is needed to fully understand the range of chemical reactions this compound can participate in.

Wissenschaftliche Forschungsanwendungen

Medicinal and Pharmaceutical Chemistry

Compounds containing a triazole, such as “(1-methyl-1H-1,2,4-triazol-3-yl)methanamine”, are significant heterocycles that exhibit broad biological activities . They have been used in the development of a great quantity of drugs due to their antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Agrochemistry

Triazole compounds have important application value in agrochemistry . They can be used in the development of new pesticides and herbicides, contributing to the protection of crops and increasing agricultural productivity .

Material Chemistry

In the field of material chemistry, triazole compounds are used due to their unique structure which facilitates the formation of a variety of non-covalent bonds with enzymes and receptors . This induces broad-spectrum biological activities, making them useful in the development of new materials .

Anticancer Research

Triazole compounds have been applied in many medicinal scaffolds, including anticancer drugs . For example, Letrozole, Anastrozole, and Vorozole are very effective anticancer drugs .

Antifungal Applications

Triazole compounds are commonly used in the development of antifungal drugs . For instance, Itraconazole, Fluconazole, and Voriconazole are commonly used antifungals in clinical application .

Antiviral Research

Triazole compounds also have applications in the development of antiviral drugs . Ribavirin, a broad-spectrum antiviral drug used in the treatment of hepatitis, is one such example .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds such as 1-benzyl-1h-1,2,3-triazol-4-yl derivatives have been shown to interact with tubulin . Tubulin is a globular protein and is the main component of microtubules in cells, playing a crucial role in cell division.

Mode of Action

Similar compounds have been shown to inhibit tubulin polymerization . This inhibition disrupts the formation of the mitotic spindle during cell division, leading to cell cycle arrest and apoptosis .

Biochemical Pathways

Similar compounds have been shown to affect the cell cycle, specifically the transition from g2 to m phase . This disruption of the cell cycle can lead to apoptosis, or programmed cell death .

Result of Action

Similar compounds have been shown to induce apoptosis in cancer cells . This is achieved through the disruption of the cell cycle, leading to cell cycle arrest and subsequent programmed cell death .

Eigenschaften

IUPAC Name |

(1-methyl-1,2,4-triazol-3-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c1-8-3-6-4(2-5)7-8/h3H,2,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVCVEWHURPUENH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=N1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-methyl-1H-1,2,4-triazol-3-yl)methanamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-acetylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2793589.png)

![(3S)-3-[3-(trifluoromethoxy)phenyl]butanoic acid](/img/structure/B2793594.png)

![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2793595.png)

![3-acetyl-5-[3-(trifluoromethyl)phenyl]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2793596.png)

![2-(8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)-N-phenylacetamide](/img/structure/B2793606.png)

![6'-ethyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one](/img/structure/B2793608.png)